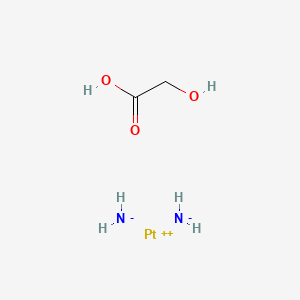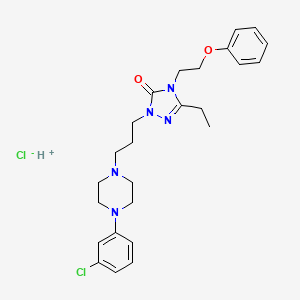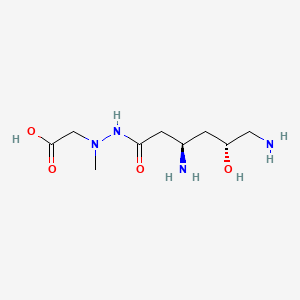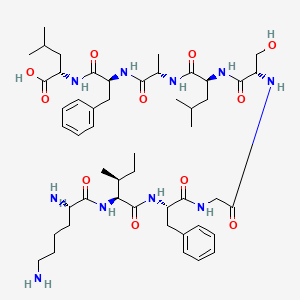
Oxyfluorfen
Übersicht
Beschreibung
Oxyfluorfen ist eine chemische Verbindung, die hauptsächlich als Herbizid verwendet wird. Es ist bekannt für seine Wirksamkeit bei der Bekämpfung von breitblättrigen und grasartigen Unkräutern in verschiedenen Kulturen, einschließlich Nuss-, Obstbaum-, Weinreben- und Feldfrüchten, insbesondere Weinreben und Mandeln . This compound wird von Dow AgroSciences und Adama Agricultural Solutions unter Handelsbezeichnungen wie Goal und Galigan hergestellt .
Herstellungsmethoden
Die Herstellung von this compound umfasst mehrere Schritte:
Nitrierungsreaktion: 3-Chlorphenol wird zusammen mit einem geeigneten Lösungsmittel und einem Katalysator in einen Reaktionsbehälter gegeben.
Kondensationsreaktion: 3-Chlor-4-nitrophenol wird dann mit Natriumethoxid in einem Lösungsmittel unter Erwärmungsbedingungen umgesetzt, um 3-Ethoxy-4-nitrophenol zu bilden.
Wirkmechanismus
Target of Action
Oxyfluorfen is a potent herbicide that primarily targets weeds . It is widely used to control broadleaf and grassy weeds in a variety of crops, including soybeans, cotton, vegetables, and fruits . The primary targets of this compound are the chloroplasts in the cells of these weeds .
Mode of Action
This compound works primarily as a contact herbicide . Upon application, it forms a barrier on the surface of the targeted weed, inhibiting its ability to photosynthesize . The herbicide disrupts the electron transport chain in chloroplasts, leading to the accumulation of free radicals and ultimately causing cell membrane damage in the weed’s foliage . This mode of action is particularly advantageous as it allows this compound to target and control weeds without being absorbed into the plant’s root system, reducing the risk of crop damage .
Biochemical Pathways
The biochemical pathway affected by this compound is the photosynthesis process in the chloroplasts of the targeted weeds . By disrupting the electron transport chain in chloroplasts, this compound inhibits the photosynthesis process, leading to the accumulation of free radicals . These free radicals then cause cell membrane damage in the weed’s foliage .
Result of Action
The result of this compound’s action is the effective control of a variety of weeds . Its contact action ensures that it specifically targets weeds without causing major damage to crops . This compound disrupts the photosynthesis process, leading to cell membrane damage and ultimately the death of the weed .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. It is persistent in soil and has been shown to drift from application sites to nearby areas . It can contaminate surface water through spray drift and runoff . Furthermore, this compound is classified as an environmental hazard due to being "very toxic to aquatic life with long-lasting effects" . Therefore, careful management is required when using this compound to minimize its environmental impact .
Wissenschaftliche Forschungsanwendungen
Oxyfluorfen hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Landwirtschaft: Es wird häufig als Herbizid zur Unkrautbekämpfung in verschiedenen Kulturen eingesetzt.
Umweltstudien: Es wurden Untersuchungen zu den Auswirkungen von this compound auf Bodenenzyme und Mikroorganismen durchgeführt.
Analytische Chemie: Es wurden Methoden zur gleichzeitigen Bestimmung von this compound und anderen Pestiziden in Umweltproben entwickelt.
Wirkmechanismus
This compound wirkt hauptsächlich als Kontakt-Herbizid. Nach der Anwendung bildet es eine Barriere auf der Oberfläche des Zielunkrauts und hemmt dessen Fähigkeit zur Photosynthese . Das Herbizid stört die Elektronentransportkette in Chloroplasten, was zur Anhäufung freier Radikale und letztendlich zur Zellmembranschädigung im Blattwerk des Unkrauts führt . Diese Wirkungsweise ermöglicht es this compound, Unkräuter gezielt zu bekämpfen, ohne in das Wurzelsystem der Pflanze einzudringen, wodurch das Risiko von Kulturenschäden verringert wird .
Biochemische Analyse
Biochemical Properties
Oxyfluorfen plays a significant role in biochemical reactions by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrin IX, a molecule that is highly reactive in the presence of light and oxygen. The interaction of this compound with PPO disrupts the synthesis of chlorophyll and cytochrome, leading to the production of reactive oxygen species (ROS) that cause cellular damage . Additionally, this compound has been shown to interact with various soil enzymes, including dehydrogenase, phosphatase, protease, and urease, inhibiting their activities in a dose-dependent manner .
Cellular Effects
This compound exerts cytotoxic and genotoxic effects on various cell types. In hemocytes of the mollusk Biomphalaria glabrata, this compound induces significant frequencies of micronuclei, binucleated cells, and apoptosis . It also affects photosynthetic and enzymatic biomarkers in non-target algae species, indicating its broad impact on cellular processes . The herbicide disrupts cell signaling pathways, gene expression, and cellular metabolism by causing oxidative stress and membrane damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting protoporphyrinogen oxidase (PPO). This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the latter. Protoporphyrin IX, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause lipid peroxidation, protein oxidation, and DNA damage . These molecular interactions result in the disruption of cellular functions and ultimately lead to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The herbicide’s stability and degradation are influenced by environmental factors such as pH, temperature, and soil composition. Studies have shown that the activity of soil enzymes like dehydrogenase, phosphatase, urease, and protease recovers over time after this compound application, with a minimum of 14 to 21 days required for recovery . Long-term exposure to this compound can lead to persistent changes in soil microbial populations and enzyme activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal acute toxicity, but at higher doses, it can cause significant liver toxicity and alterations in blood parameters, such as anemia . Chronic exposure to high doses of this compound has been associated with liver cancer and other adverse effects in animal studies . The threshold effects and toxic doses need to be carefully monitored to prevent harmful outcomes.
Metabolic Pathways
This compound is metabolized through various pathways involving enzymes such as cytochrome P450 monooxygenases. In bacterial strains like Chryseobacterium aquifrigidense, this compound is degraded into six metabolites through a biochemical degradation pathway . These metabolites are further processed through oxidation, reduction, and conjugation reactions, leading to the eventual breakdown of the herbicide. The metabolic pathways of this compound play a crucial role in determining its persistence and toxicity in the environment.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It forms a barrier on the surface of targeted weeds, inhibiting their ability to photosynthesize . In soil, this compound’s transport is influenced by its sorption to organic matter and soil particles. The addition of organic amendments like digestate can enhance the retention of this compound in soil, reducing its mobility and potential for leaching into water bodies .
Subcellular Localization
This compound’s subcellular localization is primarily within the chloroplasts, where it exerts its herbicidal action by inhibiting protoporphyrinogen oxidase (PPO). The accumulation of protoporphyrin IX in chloroplasts leads to the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components . The localization of this compound within chloroplasts is critical for its effectiveness as a herbicide, as it directly targets the site of photosynthesis.
Vorbereitungsmethoden
The preparation of oxyfluorfen involves several steps:
Nitration Reaction: 3-chlorophenol is added to a reaction container with a suitable solvent and a catalyst.
Condensation Reaction: 3-chloro-4-nitrophenol is then reacted with sodium ethoxide in a solvent under heating conditions to form 3-ethoxy-4-nitrophenol.
Analyse Chemischer Reaktionen
Oxyfluorfen unterliegt verschiedenen chemischen Reaktionen:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Nitro- und Chlorogruppen.
Häufige Reagenzien und Bedingungen: Typische Reagenzien sind Salpetersäure zur Nitrierung und Natriumethoxid zur Kondensation.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Nitro- und Chlorderivate von this compound.
Vergleich Mit ähnlichen Verbindungen
Oxyfluorfen wird mit anderen Herbiziden wie Linuron verglichen:
Linuron: Sowohl this compound als auch Linuron werden als Vorauflaufherbizide verwendet.
Einzigartige Eigenschaften: Die einzigartige Eigenschaft von this compound ist seine Fähigkeit, eine Barriere auf der Unkraut-Oberfläche zu bilden, wodurch es als Kontakt-Herbizid wirksam ist.
Ähnliche Verbindungen: Andere ähnliche Verbindungen umfassen Diphenylether-Herbizide, die einen ähnlichen Wirkmechanismus aufweisen, indem sie die Photosynthese in Unkräutern hemmen.
Eigenschaften
IUPAC Name |
2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-2-23-14-8-10(4-5-12(14)20(21)22)24-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMBBFQZGJFLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 | |
| Record name | OXYFLUORFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024241 | |
| Record name | Oxyfluorfen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxyfluorfen is an orange crystalline solid. Non corrosive. Used as an herbicide., Orange to dark red-brown solid; [HSDB] | |
| Record name | OXYFLUORFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxyfluorofen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6490 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
358.2 °C | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in most organic solvents, e.g. acetone 72.5, cyclohexanone, isophorone 61.5, dimethylformamide >50, chloroform 50-55, mesityl oxide 40-50 (all in g/100 g, 25 °C), In water, 1.16X10-1 mg/L at 25 °C | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.49 g/L, Density: 1.35 at 73 °C | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000025 [mmHg], 2X10-7 mm Hg at 25 °C | |
| Record name | Oxyfluorofen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6490 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Diphenylether-type herbicides are extremely potent inhibitors of protoporphyrinogen oxidase, a membrane-bound enzyme involved in the heme and chlorophyll biosynthesis pathways., The diphenyl-ether herbicides exert their phytotoxic activity /in plants/ by preventing chlorophyll formation ... as a result of inhibition of protoporphyrinogen oxidase. This enzyme is the last step of the common pathway for chlorophyll and heme biosynthesis. | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange crystalline solid at room temperature, Orange to deep red brown crystalline solid | |
CAS No. |
42874-03-3 | |
| Record name | OXYFLUORFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18185 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxyfluorfen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42874-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyfluorfen [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042874033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyfluorfen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYFLUORFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46GY4Y6567 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
85-90 °C (tech., 65-84 °C) | |
| Record name | OXYFLUOROFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of oxyfluorfen?
A: this compound inhibits protoporphyrinogen oxidase (Protox), a key enzyme in the biosynthesis of chlorophyll. [, , , , ]
Q2: How does inhibition of Protox lead to plant death?
A: Protox inhibition disrupts chlorophyll synthesis, leading to the accumulation of a photosensitizing molecule called protoporphyrin IX (Proto IX). When exposed to light, Proto IX generates reactive oxygen species (ROS), causing membrane damage and ultimately cell death. [, , , , , ]
Q3: Do all plant species exhibit the same susceptibility to this compound?
A: No, different plant species and even different cultivars within a species can exhibit varying levels of sensitivity to this compound. This differential susceptibility is attributed to factors like uptake, translocation, metabolism, target site sensitivity, and antioxidant responses. [, , , , , , , ] For instance, wheat is known to be relatively tolerant to this compound compared to barley due to differential inhibition of Protox. []
Q4: How does this compound affect weed species compared to crops like rice?
A: Research suggests that this compound effectively controls various weed species in rice fields, including barnyardgrass, weedy rice, and sedges, while demonstrating acceptable levels of safety for rice. [, , , , , ]
Q5: Are there differences in this compound sensitivity within the same plant?
A: Yes, research shows that different leaf ages in plants like squash and tobacco exhibit varying sensitivity to this compound. Younger leaves are generally more sensitive due to factors such as higher Proto IX accumulation and less efficient antioxidant defenses. [, , ]
Q6: What role do antioxidants play in this compound tolerance?
A: Antioxidant enzymes like ascorbate peroxidase, peroxidase, and catalase play a crucial role in detoxifying ROS generated by this compound. Plants with more robust antioxidant systems may exhibit greater tolerance to the herbicide. [, , , ]
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula is C15H11ClF3NO4 and its molecular weight is 361.7 g/mol.
Q8: Is there spectroscopic data available for this compound?
A: While the provided research abstracts don't delve into detailed spectroscopic data, various techniques like LC/UV, LC/PCD, and GC are commonly used for this compound analysis and characterization. [, , ]
Q9: What is known about the material compatibility and stability of this compound?
A: this compound is typically formulated as an emulsifiable concentrate (EC) and demonstrates compatibility with other herbicides like oryzalin, pendimethalin, and S-metolachlor. [, , , ] Its stability can be influenced by factors like pH, temperature, and soil type. [, ]
Q10: In which crops is this compound commonly used for weed control?
A: this compound is used for pre- and post-emergence weed control in various crops, including rice, onion, strawberry, peanut, papaya, and melon. [, , , , , , , ]
Q11: What types of weeds are effectively controlled by this compound?
A: this compound effectively controls a wide range of annual and perennial broadleaf weeds and some sedges. [, , , , , , , ]
Q12: Are there any limitations in this compound's weed control spectrum?
A: this compound does not effectively control all weed species. For instance, it may provide limited control against certain grass species like horseweed and Bidens pilosa. In such cases, a combination of herbicides is often used. [, , , ]
Q13: How persistent is this compound in the soil?
A: The persistence of this compound in soil varies depending on factors like soil type, pH, organic matter content, and environmental conditions. Its half-life in soil typically ranges from a few days to several weeks. [, , ]
Q14: How does soil type affect this compound degradation?
A: Studies show that this compound degrades faster in sandy soils compared to clayey soils. Soil organic matter content plays a significant role in its adsorption and degradation. [, ]
Q15: Are there strategies to mitigate the environmental impact of this compound?
A: Practices like optimizing application rates and timing, using controlled-release formulations, and incorporating biochar into the soil are being explored to minimize this compound's environmental footprint. [, , , ]
Q16: Is there evidence of weed resistance to this compound?
A: Yes, some weed populations, particularly rigid ryegrass (Lolium rigidum) in Spain, have developed resistance to this compound. This highlights the need for resistance management strategies, such as herbicide rotation and integrated weed management approaches. []
Q17: What are the known toxicological effects of this compound?
A: While the provided research abstracts don't focus on detailed toxicological data, it's crucial to consult safety data sheets and regulatory guidelines for comprehensive information on this compound's toxicity and safety profile. []
Q18: What are the future research avenues in the context of this compound?
A: Ongoing research focuses on understanding the mechanisms of resistance, developing new formulations with improved efficacy and reduced environmental impact, and exploring alternative weed management strategies to minimize reliance on herbicides. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















